![molecular formula C19H19N3OS B2818924 N-((5-cyclopropylpyridin-3-yl)methyl)-2-ethylbenzo[d]thiazole-6-carboxamide CAS No. 2034569-50-9](/img/structure/B2818924.png)
N-((5-cyclopropylpyridin-3-yl)methyl)-2-ethylbenzo[d]thiazole-6-carboxamide
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Overview
Description
Thiazoles are a type of heterocyclic organic compound that have a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are members of the azole heterocycles that include imidazoles and oxazoles . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Synthesis Analysis
The synthesis of thiazole derivatives has been a subject of interest in medicinal chemistry . An efficient and green method has been developed for the synthesis of new substituted Hantzsch thiazole derivatives by one-pot multicomponent procedure .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .Chemical Reactions Analysis
Thiazole compounds are known to undergo a variety of chemical reactions. For example, the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Synthesis and Biological Screening
Thiazole derivatives, including compounds structurally related to "N-((5-cyclopropylpyridin-3-yl)methyl)-2-ethylbenzo[d]thiazole-6-carboxamide," have been synthesized and screened for their biological activities. These compounds exhibit a range of biological activities, including antibacterial, antitubercular, anticancer, antifungal, and anti-inflammatory activities, due to their diverse chemical structures and interactions with biological targets (Mhaske, P., Vadgaonkar, K. S., Jadhav, R. P., & Bobade, V., 2011).
Anticancer Evaluation
Compounds with the thiazole motif have been designed and synthesized, showing promising anticancer activity against several cancer cell lines. This suggests their potential utility in oncology, where specific structural features contribute to their efficacy (Ravinaik, B., Rao, M. V., Rao, P. P., & Ramachandran, D., 2021).
Antimicrobial and Antifungal Activities
Research on thiazole derivatives has also demonstrated significant antimicrobial and antifungal properties, suggesting these compounds could serve as templates for the development of new antimicrobial agents. The effectiveness of these compounds against various bacterial and fungal strains underscores their potential for addressing drug-resistant infections (Gein, V. L., Zamaraeva, T. M., Buzmakova, N. A., Odegova, T. F., & Gein, L. F., 2015).
Novel Synthesis Approaches
The development of novel synthetic routes for thiazole and related compounds has been a key focus, providing more efficient and potentially scalable processes for producing these biologically active molecules. Such advances in synthesis not only facilitate the exploration of their biological activities but also enhance the feasibility of their clinical and industrial applications (Shahinshavali, S., Deepti, K., Vijayavardhini, S., Kumar, A. V. D. N., Sireesha, R., Reddy, S. P., & Rao, M. V., 2021).
Future Directions
properties
IUPAC Name |
N-[(5-cyclopropylpyridin-3-yl)methyl]-2-ethyl-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c1-2-18-22-16-6-5-14(8-17(16)24-18)19(23)21-10-12-7-15(11-20-9-12)13-3-4-13/h5-9,11,13H,2-4,10H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAWZFLSIGDKJTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(S1)C=C(C=C2)C(=O)NCC3=CC(=CN=C3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-cyclopropylpyridin-3-yl)methyl)-2-ethylbenzo[d]thiazole-6-carboxamide |
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